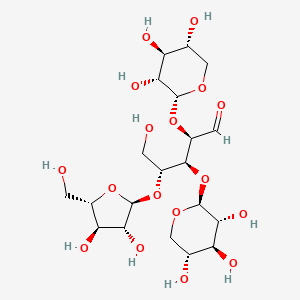
Arabinosylxylotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinosylxylotriose, also known as this compound, is a useful research compound. Its molecular formula is C20H34O17 and its molecular weight is 546.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characteristics
Arabinosylxylotriose is part of a larger family of arabinoxylans, which are polysaccharides found in plant cell walls. These compounds are characterized by their unique structural features, including the arrangement of arabinose and xylose units. Research has shown that the structural configuration of arabinoxylans can significantly influence their functional properties, such as solubility and viscosity, which are crucial for their applications in food science and pharmaceuticals .
Biochemical Applications
-
Prebiotic Potential :
- This compound has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. This property is essential for maintaining gut health and preventing gastrointestinal disorders. Studies indicate that oligosaccharides like this compound can enhance the proliferation of probiotics such as Bifidobacterium species, contributing to improved digestive health .
-
Antioxidant Activity :
- The antioxidant properties of this compound have been documented, suggesting its potential role in reducing oxidative stress. Antioxidants are vital for neutralizing free radicals in the body, thus preventing cellular damage and reducing the risk of chronic diseases such as cancer and heart disease .
- Therapeutic Applications :
Industrial Applications
- Food Industry :
- Pharmaceuticals :
- Cosmetics :
Case Study 1: Prebiotic Effects
A study conducted by researchers at the Russian-Armenian University demonstrated that supplementation with this compound significantly increased populations of Bifidobacterium in human subjects over a 12-week period. The findings suggested that regular intake could enhance gut microbiota diversity and improve overall digestive health.
Case Study 2: Antioxidant Properties
Research published in the International Journal of Secondary Metabolite highlighted the antioxidant capacity of this compound when tested against various free radical-generating systems. The results indicated a dose-dependent response, with higher concentrations exhibiting greater protective effects on cellular models exposed to oxidative stress.
Propriétés
Numéro CAS |
84685-94-9 |
|---|---|
Formule moléculaire |
C20H34O17 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
(2R,3S,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal |
InChI |
InChI=1S/C20H34O17/c21-1-8-13(28)16(31)20(34-8)36-10(3-23)17(37-19-15(30)12(27)7(25)5-33-19)9(2-22)35-18-14(29)11(26)6(24)4-32-18/h2,6-21,23-31H,1,3-5H2/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17-,18-,19+,20+/m1/s1 |
Clé InChI |
PDQAVEBHVOXMGZ-XRSWVBLCSA-N |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H](CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |
Synonymes |
arabinosylxylotriose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















